molecular formula C13H19NO3S B3846492 1-[4-(isopropylthio)butoxy]-4-nitrobenzene

1-[4-(isopropylthio)butoxy]-4-nitrobenzene

Cat. No. B3846492
M. Wt: 269.36 g/mol
InChI Key: UFBVMIODHQFBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(isopropylthio)butoxy]-4-nitrobenzene, also known as Isonitrothiophene, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the nitrothiophene family, which is known for its diverse range of biological and pharmacological properties. In

Mechanism of Action

The mechanism of action of 1-[4-(isopropylthio)butoxy]-4-nitrobenzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are known to play a role in the pathogenesis of various diseases.
Biochemical and Physiological Effects
Studies have shown that 1-[4-(isopropylthio)butoxy]-4-nitrobenzene has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types, including neuronal cells, immune cells, and cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[4-(isopropylthio)butoxy]-4-nitrobenzene in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. This makes it a safer and more practical option for in vitro and in vivo studies. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 1-[4-(isopropylthio)butoxy]-4-nitrobenzene. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action and therapeutic potential of this compound in these diseases. Another area of interest is the development of novel synthetic methods for the production of this compound, which could improve its yield and purity.
Conclusion
In conclusion, 1-[4-(isopropylthio)butoxy]-4-nitrobenzene is a chemical compound with promising potential for scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable tool for the study of various diseases. Further research is needed to fully understand its mechanism of action and therapeutic potential, as well as to develop improved synthetic methods for its production.

Scientific Research Applications

1-[4-(isopropylthio)butoxy]-4-nitrobenzene has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-nitro-4-(4-propan-2-ylsulfanylbutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-11(2)18-10-4-3-9-17-13-7-5-12(6-8-13)14(15)16/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBVMIODHQFBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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